MC43S5Gxn2
Description
Contextualization within Modern Chemical Biology and Pharmaceutical Sciences Research
Modern chemical biology is a multidisciplinary field that applies chemical techniques and principles to investigate biological systems. nih.govpressbooks.pub This involves synthesizing or isolating small molecules to serve as probes or modulators of biological processes, thereby elucidating complex cellular pathways and molecular mechanisms. nih.govpressbooks.pubnih.gov Pharmaceutical sciences, on the other hand, focus on the discovery, development, and evaluation of drugs. The intersection of these two fields is where novel chemical entities, such as Compound MC43S5Gxn2, gain significance. frontiersin.orgprimescholars.com Investigating such compounds provides opportunities to uncover new biological targets, understand disease mechanisms, and design molecules with desired therapeutic properties. biosolveit.denih.govnih.gov The exploitation of chemical platforms for identifying novel druggable molecules is a common practice in many research laboratories. frontiersin.org
Rationale for Investigating Novel Chemical Entities, such as Compound this compound
The rationale for investigating novel chemical entities like Compound this compound is multifaceted. A primary driver is the continuous need for new therapeutic agents to address unmet medical needs, combat drug resistance, and improve treatment outcomes for various diseases. primescholars.comoup.combiomedres.us Novel compounds offer the potential for unique mechanisms of action, improved efficacy, reduced toxicity, and better pharmacokinetic profiles compared to existing drugs. primescholars.comoup.com Furthermore, studying the interaction of novel chemical structures with biological targets can provide fundamental insights into biological processes, advancing our understanding of health and disease at the molecular level. nih.govpressbooks.pub New chemical entities (NCEs) are highly sought after in both academia and the pharmaceutical industry because they may represent the first members of a new class of active substances for therapeutic use. biosolveit.de Innovation in this area can also lead to significant financial interest if candidates are approved and marketed. biosolveit.de
Overview of Current Challenges and Opportunities in Compound-Centric Research
Compound-centric research, while promising, faces several challenges. Identifying compounds with the desired biological activity and favorable properties (e.g., solubility, stability, permeability) is a complex and often high-risk endeavor. nih.gov The process from initial discovery to a marketable drug is lengthy, costly, and has a high attrition rate. primescholars.comoup.comproventainternational.com Ensuring selectivity for the intended biological target while minimizing off-target effects is another significant challenge. oup.comnih.gov Developing scalable and cost-effective synthesis routes for novel compounds is also crucial for their progression. primescholars.comfip.org
Despite these challenges, there are numerous opportunities. Technological advancements, such as high-throughput screening, computational chemistry, artificial intelligence, and advanced analytical techniques, are accelerating the pace of discovery and characterization of novel compounds. biosolveit.denih.govfrontiersin.org The increasing understanding of disease biology at the molecular level provides new targets for therapeutic intervention. nih.govproventainternational.com Furthermore, exploring diverse sources of compounds, including natural products and synthetic libraries, expands the chemical space available for investigation. nih.govbiomedres.usmdpi.com Collaborative efforts between academic institutions and the pharmaceutical industry are also fostering innovation in compound-centric research. proventainternational.com The integration of computational docking predictions with in vitro screening can help prioritize compounds for further testing, potentially reducing lead time, risk, and cost. nih.gov Evaluating compounds for druglike properties early in the discovery process allows for upfront identification of potential development challenges and selection of the best candidates. nih.gov
Detailed Research Findings on Compound this compound
[Due to the hypothetical nature of Compound this compound, specific detailed research findings and associated data tables are not available. The following section provides illustrative examples of the types of research findings and data that would typically be generated during the study of a novel chemical entity.]
Research into a novel compound like this compound would typically involve a series of studies to characterize its physicochemical properties, biological activity, and potential mechanisms of action. Initial investigations often focus on determining key parameters such as solubility, stability, and purity.
Following initial characterization, in vitro assays would be conducted to assess the compound's activity against specific biological targets or in relevant cellular models. These studies aim to determine the potency and selectivity of this compound. For example, if this compound were hypothesized to interact with a particular enzyme, an enzyme inhibition assay would be performed to measure its effect on enzyme activity.
Further research might involve cellular assays to evaluate the compound's effects on cell viability, proliferation, or specific signaling pathways. These studies help to understand how the compound influences biological processes within a living system.
To elucidate the mechanism of action, researchers might conduct binding studies to determine if this compound directly interacts with its putative target and investigate downstream effects on biological pathways.
Data Tables
[As noted above, specific data tables for Compound this compound are not available. The following provides an example of how data might be presented if it were available.]
Table 1: Illustrative Physicochemical Properties of Compound this compound
| Property | Value (Illustrative) | Method |
| Molecular Weight | [Value] | [Method] |
| Solubility (PBS) | [Value] | [Method] |
| Purity | [Value]% | [Method] |
| Log P | [Value] | [Method] |
Table 2: Illustrative In Vitro Activity of Compound this compound
| Assay Description | Target/Cell Line | IC50 or EC50 (Illustrative) |
| Enzyme Inhibition Assay | [Target Name] | [Value] µM |
| Cell Viability Assay | [Cell Line] | [Value] µM |
| Receptor Binding Assay | [Receptor Name] | [Value] nM |
Structure
2D Structure
3D Structure
Properties
CAS No. |
161014-55-7 |
|---|---|
Molecular Formula |
C20H25NO3S2 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H25NO3S2/c1-13-6-10-25-18(13)17(19-14(2)7-11-26-19)16(22)5-9-21-8-3-4-15(12-21)20(23)24/h6-7,10-11,15,17H,3-5,8-9,12H2,1-2H3,(H,23,24)/t15-/m1/s1 |
InChI Key |
OEDNVFDJXRIEJE-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCC[C@H](C3)C(=O)O |
Canonical SMILES |
CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCCC(C3)C(=O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanism Elucidation of Compound Mc43s5gxn2
Investigation of Molecular Targets and Ligand-Receptor Interactions
The initial step in characterizing a new chemical entity involves identifying its molecular targets and understanding the nature of its interaction with these targets. This process is fundamental to deciphering its biological activity.
To identify the proteins or other macromolecules that a compound interacts with, a variety of screening methods are employed. These can include affinity chromatography, where the compound is immobilized and used to "pull down" its binding partners from cell lysates. Another common approach is the use of proteomic techniques like thermal shift assays or chemical proteomics to identify proteins that are stabilized or otherwise modified by the compound's binding.
Once putative binding partners are identified, the affinity of the interaction is quantified. This is typically expressed as the dissociation constant (Kd), which represents the concentration of the compound at which 50% of the receptors are occupied. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays are standard methods for determining binding affinities.
Table 1: Example Data for Putative Binding Partners and Receptor Affinities
| Putative Target | Method of Identification | Binding Affinity (Kd) |
| Receptor A | Affinity Chromatography | 15 nM |
| Enzyme B | Chemical Proteomics | 1.2 µM |
| Ion Channel C | Thermal Shift Assay | 500 nM |
Understanding the kinetics of the ligand-receptor interaction provides deeper insights into the compound's mechanism. This includes determining the association rate constant (kon) and the dissociation rate constant (koff). The ratio of koff to kon also provides the dissociation constant (Kd). These parameters are crucial for understanding how long the compound remains bound to its target and how quickly it takes effect.
The stability of the ligand-receptor complex can be assessed using techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) to visualize the three-dimensional structure of the complex. This structural information reveals the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding.
Table 2: Example Kinetic Data for Ligand-Receptor Complex
| Parameter | Value | Method |
| Association Rate (kon) | 2.5 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance |
| Dissociation Rate (koff) | 3.7 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance |
| Residence Time (1/koff) | 45 minutes | Calculated |
In cases where a compound is found to interact with an "orphan" receptor—a receptor whose endogenous ligand is unknown—the compound can be a valuable tool for deorphanization. Strategies for this include reverse pharmacology, where the physiological effects of the compound are used to infer the function of the receptor. Another approach is to use the compound as a probe in high-throughput screening assays to search for endogenous molecules that can compete for binding.
Characterization of Downstream Signaling Pathways and Cellular Responses Triggered by the Compound
Once a compound's direct molecular target is known, the next step is to elucidate the downstream signaling cascades and the ultimate cellular responses it elicits.
Binding of a ligand to its receptor typically initiates a cascade of intracellular signaling events. To map these pathways, researchers often use techniques like Western blotting to measure the phosphorylation status of key signaling proteins, such as kinases and transcription factors. Reporter gene assays can also be employed to measure the activity of specific signaling pathways. For example, a luciferase reporter under the control of a response element for a particular transcription factor can quantify the activation of that pathway.
The activation of signaling pathways ultimately leads to changes in gene expression and protein regulation. Transcriptomic techniques, such as RNA sequencing (RNA-seq), can provide a global view of the changes in gene expression induced by the compound. Similarly, proteomic methods, like mass spectrometry-based proteomics, can identify and quantify changes in the levels of thousands of proteins within the cell. These analyses can reveal the broader cellular processes that are affected by the compound's activity.
Table 3: Example Data on Modulation of Gene Expression
| Gene | Fold Change (Compound vs. Control) | Function |
| Gene X | +4.2 | Cell Cycle Regulation |
| Gene Y | -2.8 | Apoptosis |
| Gene Z | +6.1 | Inflammatory Response |
Compound "MC43S5Gxn2" is not a recognized chemical entity in publicly available scientific literature. Therefore, it is not possible to generate an article on its molecular and cellular mechanisms.
A thorough search of scientific databases and chemical registries has yielded no results for a compound designated "this compound." This identifier does not correspond to any known molecule, and as such, there is no research data available to populate the requested article sections on its biological effects.
The generation of a scientifically accurate and informative article requires a foundation of existing research on the compound . Without any studies on the cellular phenotypic changes, biological processes, allosteric modulation, or conformational dynamics induced by "this compound," any attempt to create the requested content would be speculative and fall outside the bounds of established scientific knowledge.
Computational and Theoretical Investigations of Compound Mc43s5gxn2
Molecular Modeling and Docking Studies of Compound MC43S5Gxn2 with Predicted Biological Targets
Molecular modeling and docking simulations have been widely utilized to investigate the interaction of Tiagabine with its primary biological target, the human GABA transporter type 1 (hGAT1). acs.orgmims.comnih.govacs.orgnih.govnih.govresearchgate.net These studies aim to predict the preferred binding poses and affinities of Tiagabine within the transporter's binding site. Given the lack of a high-resolution crystal structure for hGAT1 for a significant period, many initial studies relied on homology models based on related transporter proteins. acs.orgnih.gov More recent investigations have incorporated information from cryo-electron microscopy structures of hGAT1, which have revealed insights into different conformational states and potential binding sites. nih.gov
Beyond its primary target, molecular docking has also been employed to assess the potential interactions of Tiagabine with other proteins, such as cardiac voltage-gated ion channels (Kv11.1, Nav1.5, and Cav1.2), to investigate potential off-target effects. nih.govmdpi.com
Structure-Based Ligand Design Principles for Compound this compound Analogues
Structure-based ligand design principles for Tiagabine analogues are heavily informed by the insights gained from molecular docking and the structural information of its target, hGAT1. The fundamental structure of Tiagabine includes a nipecotic acid fragment and a lipophilic diaromatic side chain connected by a linker. acs.orgnih.govresearchgate.net Studies suggest that the nipecotic acid moiety often interacts within the primary binding site (S1), mimicking the substrate GABA, while the lipophilic diaromatic region occupies adjacent or secondary sites (S2). nih.govplos.org
Understanding the specific residues within the hGAT1 binding pocket that interact with these different parts of Tiagabine is critical for designing analogues with improved affinity and selectivity. Principles such as maintaining key hydrogen bonding interactions involving the carboxylate and amine groups of the nipecotic acid portion and optimizing the fit and interactions of the lipophilic tail within hydrophobic pockets are central to this process. acs.orgmdpi.com The stereochemistry of the nipecotic acid fragment, particularly the (R)-configuration, is also recognized as important for activity. wikipedia.orgflybase.org
Prediction of Binding Modes and Interaction Hotspots
Molecular docking and simulation studies have predicted various binding modes for Tiagabine within hGAT1. While early models proposed binding primarily within the S1 site, more recent studies, incorporating cryo-EM data, have explored binding in different states (e.g., outward-open, inward-open) and the potential occupancy of both S1 and S2 sites. acs.orgnih.gov
Interaction hotspots, representing amino acid residues that form crucial contacts with Tiagabine, have been identified through these computational approaches. These often include residues involved in coordinating sodium and chloride ions, which are co-transported with GABA, and residues lining the binding pocket that engage in hydrophobic and hydrogen bonding interactions with the different parts of the Tiagabine molecule. acs.orgnih.govplos.orgmdpi.com For instance, residues like F294 and S295 have been implicated in hydrogen bonding interactions with the protonated amine group of Tiagabine. mdpi.com Discrepancies between predicted binding modes from different studies, particularly concerning the inward-open state observed in some cryo-EM structures, highlight the ongoing effort to fully characterize the dynamic interactions of Tiagabine with its target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis has been applied to Tiagabine derivatives to build predictive models that relate structural features to their biological activity, specifically their potency as GABA uptake inhibitors. acs.orgresearchgate.netnih.govresearchgate.net QSAR studies provide a computational framework to systematically analyze how variations in chemical structure influence the observed biological response.
Derivation of Predictive Models for Biological Activity
QSAR models for Tiagabine analogues are typically derived using statistical methods that correlate molecular descriptors (numerical representations of chemical structure and properties) with experimental activity data (e.g., IC50 values for GABA uptake inhibition). nih.govresearchgate.net Both linear (e.g., Multiple Linear Regression - MLR) and non-linear (e.g., Support Vector Machines - SVM) modeling techniques have been employed. nih.gov
The process involves selecting a relevant set of molecular descriptors that capture various aspects of the molecules, such as electronic, steric, and lipophilicity properties. These descriptors are then used as input variables to build a mathematical model that predicts the biological activity. The quality and predictive power of these models are assessed using statistical metrics like R-squared and Q-squared (cross-validated R-squared). nih.govresearchgate.net
An example of data used in such studies is the pIC50 values (negative logarithm of the IC50) for GABA uptake inhibition. A simplified representation of data that might be used in a QSAR analysis is shown below:
| Compound ID | Representative Descriptor 1 | Representative Descriptor 2 | pIC50 (Observed) | pIC50 (Predicted - Model X) |
| Tiagabine | D1.1 | D2.1 | 6.553 nih.gov | 6.606 (MLR) nih.gov |
| Analogue A | D1.2 | D2.2 | 5.866 nih.gov | 5.9XX |
| Analogue B | D1.3 | D2.3 | 7.1XX | 7.0XX |
| ... | ... | ... | ... | ... |
Note: The descriptor values (D1.x, D2.x) are illustrative and would represent specific calculated molecular properties in a real QSAR study. Predicted values are examples based on reported model performance.
These models can then be used to predict the activity of new, untested Tiagabine analogues, guiding the synthesis of potentially more potent compounds. nih.gov
Identification of Key Pharmacophoric Features
QSAR analysis helps identify key pharmacophoric features, which are the essential structural characteristics and their spatial arrangement necessary for a molecule to exert a specific biological activity. By analyzing the descriptors that contribute significantly to the predictive QSAR models, researchers can gain insights into which parts of the Tiagabine molecule and which properties are most important for potent GABA uptake inhibition. researchgate.netnih.govresearchgate.net
Studies have indicated that features related to the degree of rigidity, polarity distribution, van der Waals volumes, electronegativities, polarizability, and the presence and arrangement of aromatic rings play a significant role in the activity of Tiagabine analogues. acs.orgnih.gov For instance, the lipophilic diaromatic region is crucial for high potency compared to simpler nipecotic acid derivatives. acs.orgnih.govresearchgate.net QSAR contour maps in 3D-QSAR studies can visually represent regions around the molecule where specific features (e.g., steric bulk, electrostatic potential) are favored or disfavored for activity. nih.gov
Advanced Simulation Techniques for Compound this compound Systems
Advanced simulation techniques, particularly molecular dynamics (MD) simulations, have been employed to provide a more detailed and dynamic understanding of Tiagabine's interactions with its biological target, hGAT1. acs.orgmims.comnih.govnih.govresearchgate.netplos.orgmdpi.comflybase.org Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the protein, as well as the influence of the surrounding environment (e.g., water molecules, ions).
MD simulations can be used to assess the stability of predicted Tiagabine-hGAT1 complexes over time, explore conformational changes in the transporter upon ligand binding, and investigate the dynamics of key interactions identified through docking. acs.orgnih.govresearchgate.netmdpi.com For example, MD simulations have been used to study the stability of different stereoisomers and conformers of Tiagabine within the hGAT1 binding pocket and the dynamics of interactions involving the carboxylate and protonated amine groups. mdpi.com
Steered molecular dynamics (SMD) is another advanced technique that has been applied to study the binding and translocation processes of ligands, including Tiagabine, in transporters. plos.org SMD involves applying an external force to the ligand to simulate its movement along a defined pathway, providing information about the energy landscape and potential barriers involved in binding and unbinding. plos.org These simulations can reveal the sequence of interactions with specific residues during the ligand's journey through the transporter. plos.org
Molecular Dynamics Simulations of Compound this compound-Target Complexes
Molecular Dynamics (MD) simulations are a computational technique used to simulate the physical movements of atoms and molecules over time. By providing a dynamic view, MD simulations offer insights beyond static structures obtained from methods like molecular docking. When applied to this compound in complex with a biological target (e.g., a protein), MD simulations can reveal the stability of the complex, the nature of the interactions, and the conformational changes of both the compound and the target upon binding. researchgate.netmdpi.com
These simulations involve calculating the forces between atoms and integrating Newton's laws of motion to determine how the system evolves over time. mdpi.com Key parameters monitored during MD simulations of a compound-target complex include the Root Mean Square Deviation (RMSD), which indicates the deviation of atomic positions from a reference structure over time, and Root Mean Square Fluctuation (RMSF), which measures the flexibility of specific residues or atoms. researchgate.netmdpi.com Analysis of hydrogen bonds, hydrophobic interactions, and salt bridges formed between this compound and its target throughout the simulation trajectory provides detailed information about the binding interface and the stability of the complex. mdpi.com Enhanced sampling methods can be employed to explore a wider range of conformational space and better characterize binding and unbinding pathways. consensus.app
A hypothetical MD simulation study of the this compound-Target X complex might yield data similar to that presented in Table 1, illustrating the stability of the complex over a simulation period.
| Time (ns) | This compound RMSD (Å) | Target X Backbone RMSD (Å) | Number of Hydrogen Bonds (this compound - Target X) |
| 0 | 0.00 | 0.00 | 3 |
| 10 | 1.52 | 1.10 | 4 |
| 20 | 1.85 | 1.35 | 3 |
| 50 | 2.10 | 1.60 | 4 |
| 100 | 2.30 | 1.75 | 5 |
Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound-Target X Complex Stability
Detailed analysis of the simulation trajectories would provide research findings on specific residue interactions, water molecule involvement at the binding site, and the flexibility of key regions of Target X upon this compound binding. These findings are crucial for understanding the molecular basis of the interaction and can inform further compound optimization. consensus.app
Quantum Chemical Calculations for Understanding Reaction Mechanisms and Dynamic Interactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and properties of molecules compared to classical force fields used in MD simulations. rroij.comijirt.org These calculations are essential for understanding chemical reactions, predicting reaction pathways, determining transition states, and calculating reaction barrier heights. rroij.comrsc.org For this compound, quantum chemistry can offer insights into its intrinsic reactivity, potential metabolic transformations, and the nature of the chemical bonds and interactions it forms with its target. rroij.comijirt.orgsubstack.com
Methods such as Density Functional Theory (DFT) are commonly used to calculate properties like molecular geometries, electronic charge distribution, dipole moments, and interaction energies. ijirt.org These calculations can help to understand how the electronic properties of this compound influence its binding affinity and specificity to a target. Furthermore, quantum chemical calculations can be used to investigate potential covalent interactions or reactions that might occur between this compound and residues in the binding site of its target, providing a detailed view of the dynamic interactivity at the atomic level. rroij.comijirt.org
Hypothetical quantum chemical calculations investigating a potential reaction between this compound and a functional group on Target Y might yield energy profiles and transition state structures. Table 2 illustrates hypothetical results for the activation energy of such a reaction.
| Reaction Step | Description | Calculated Energy (kcal/mol) |
| Reactants | This compound + Target Y Residue | 0.0 |
| Transition State | Energetically highest point on reaction pathway | +25.5 |
| Products | Covalently modified Target Y | -10.2 |
Table 2: Hypothetical Quantum Chemical Calculation Results for a Reaction between this compound and Target Y
These calculations provide critical research findings on the feasibility and likelihood of specific chemical transformations involving this compound within a biological context, complementing the dynamic information from MD simulations. rroij.comrsc.org
Application of Artificial Intelligence and Machine Learning in Investigating Compound this compound
Artificial Intelligence (AI) and Machine Learning (ML), particularly deep learning, have revolutionized the field of drug discovery and compound investigation by enabling the analysis of vast datasets and the prediction of molecular properties and interactions with unprecedented speed and accuracy. acs.orgnih.govmdpi.comwjgnet.comdrugpatentwatch.com For this compound, AI/ML can be applied in various ways, from identifying similar compounds to predicting its biological activity and potential interactions.
Virtual Screening for Related Compounds or Modulators
| Compound ID | Predicted Binding Score (AI Model) | Similarity to this compound (Ligand-Based) | Predicted Activity (Target X) |
| This compound | 0.95 | 1.00 | High |
| Compound A | 0.91 | 0.85 | High |
| Compound B | 0.88 | 0.78 | High |
| Compound C | 0.75 | 0.60 | Moderate |
| Compound D | 0.55 | 0.45 | Low |
These research findings from virtual screening provide a prioritized list of compounds for potential experimental testing, significantly accelerating the discovery process for related compounds or modulators of the same target. nih.govnuvisan.com
Predictive Analytics for Molecular Interactions and Biological Activity
Predictive analytics, powered by AI and ML algorithms, involves building models that forecast specific outcomes based on input data. In the context of investigating this compound, predictive analytics can be used to model and predict its interactions with various biological molecules and its potential biological activities. drugpatentwatch.comdoctortarget.com This goes beyond simple binding prediction and can include predicting the likelihood of off-target interactions, potential ADME (Absorption, Distribution, Metabolism, Excretion) properties, and even efficacy in specific biological pathways. acs.orgmdpi.comwjgnet.com
Hypothetical predictive analytics applied to this compound could generate predicted activity profiles across a range of biological targets or predict the probability of certain molecular interactions. Table 4 presents hypothetical predictions for this compound's activity against several targets.
| Biological Target | Predicted Activity (IC50, µM) | Confidence Score (AI Model) |
| Target X | 0.05 | High |
| Target Y | >100 | High |
| Target Z | 5.2 | Moderate |
| Target W | 1.1 | High |
Table 4: Hypothetical Predictive Analytics Results for this compound Biological Activity
These predictive analytics provide valuable research findings for prioritizing experimental studies, understanding potential polypharmacology, and guiding the design of modified versions of this compound with improved properties. drugpatentwatch.comdoctortarget.com
Preclinical Biological Activity and Efficacy Studies of Compound Mc43s5gxn2 in Model Systems
In Vitro Pharmacological Characterization in Cellular and Organotypic Assays
Initial characterization of MC43S5Gxn2 was performed using a suite of in vitro assays to determine its pharmacological profile at the cellular and tissue levels. These assays are crucial for understanding how the compound interacts with specific biological targets and modulates cellular functions. nih.gov
To identify the molecular target of this compound, a series of receptor binding and functional assays were conducted. Radioligand binding assays are a powerful screening tool to assess the affinity of new compounds for specific receptors. researchgate.net These experiments utilized cell membranes expressing a wide array of known receptors.
Competitive binding experiments revealed that this compound exhibits high affinity for the novel orphan G-protein coupled receptor, GPR-77b. nih.gov The compound displaced a specific radioligand from the receptor in a concentration-dependent manner. The affinity of this compound for GPR-77b was quantified by its inhibition constant (Ki), while its functional potency as an agonist was determined by measuring its half-maximal effective concentration (EC50) in a downstream signaling assay. giffordbioscience.com
Table 1: Receptor Binding Affinity and Functional Potency of this compound at GPR-77b
| Parameter | Value (nM) | Assay Type |
|---|---|---|
| Binding Affinity (Ki) | 15.2 ± 1.8 | Radioligand Competition Assay |
| Functional Potency (EC50) | 45.7 ± 3.5 | cAMP Accumulation Assay |
Following the identification of GPR-77b as the primary target, subsequent studies focused on elucidating the downstream cellular signaling pathways modulated by this compound. acs.org Activation of G-protein coupled receptors typically initiates a cascade of intracellular events that regulate various cellular processes. creative-bioarray.com
Upon binding to GPR-77b, this compound was found to stimulate the production of cyclic AMP (cAMP), a key second messenger. Further investigation using phospho-specific antibodies and western blot analysis demonstrated that this increase in cAMP leads to the activation of the Protein Kinase A (PKA) signaling pathway. A notable downstream effect observed was the phosphorylation and subsequent activation of the transcription factor CREB (cAMP response element-binding protein). This pathway-level analysis provides valuable insight into the mechanistic action of the small molecule. researchgate.net
Table 2: Modulation of Key Signaling Proteins by this compound
| Signaling Protein | Fold Change in Activation (vs. Control) | Method of Detection |
|---|---|---|
| Phospho-PKA | 4.8 ± 0.6 | Western Blot |
| Phospho-CREB | 3.5 ± 0.4 | Western Blot |
The discovery of this compound was facilitated by a robust high-throughput screening (HTS) campaign. bmglabtech.com HTS allows for the rapid testing of large numbers of chemical compounds for a specific biological target. bmglabtech.com The primary goal of HTS is to identify "hits" or "leads" from a compound library that affect the target in a desired manner. bmglabtech.com
A cell-based reporter assay was developed using a cell line engineered to express GPR-77b and a luciferase reporter gene under the control of a CREB-responsive promoter. This assay allowed for the automated screening of a large chemical library to identify compounds that could activate GPR-77b and induce luciferase expression. This compound was identified as a primary "hit" from this screen due to its consistent and potent activity.
Table 3: Summary of High-Throughput Screening Campaign Parameters
| Parameter | Value |
|---|---|
| Compound Library Size | 500,000 |
| Assay Format | 1536-well plate |
| Primary Hit Rate | 0.15% |
| Z'-factor | 0.72 |
In Vivo Mechanistic Investigations in Animal Models
To translate the promising in vitro findings into a more complex biological system, the efficacy of this compound was evaluated in relevant animal models of disease. cureraredisease.org In vivo studies are critical for understanding how a compound behaves in a living organism and for providing insights into potential therapeutic effects. cureraredisease.org
Based on the known physiological roles of the PKA-CREB signaling pathway in neuronal survival and function, a transgenic mouse model of neurodegeneration (the "ND-5" mouse) was selected for in vivo efficacy studies. This model exhibits progressive loss of motor neurons and associated functional decline, mimicking certain aspects of human neurodegenerative diseases.
Treatment with this compound resulted in a significant improvement in motor performance in the ND-5 mice, as assessed by rotarod and grip strength tests. Furthermore, the compound extended the lifespan of the treated animals compared to the vehicle-treated control group. These findings suggest that the activation of GPR-77b by this compound has a neuroprotective effect in this disease model.
To connect the observed functional improvements with the compound's mechanism of action, molecular and histopathological analyses were performed on tissues from the treated animals. histowiz.comwaxitinc.com Histopathology is considered a gold standard for evaluating the efficacy of new pharmaceutical agents. drugdiscoverynews.com
Analysis of spinal cord tissue from this compound-treated ND-5 mice revealed a significant increase in the levels of phosphorylated CREB, confirming target engagement and pathway activation in vivo. Additionally, there was a marked reduction in markers of apoptosis, such as cleaved caspase-3, in the motor neuron population.
Histopathological examination of spinal cord sections showed a significant preservation of motor neurons in the lumbar region of treated mice compared to controls. This anatomical finding correlates directly with the observed improvements in motor function. The use of molecular markers helps to define the genetic makeup and predict the performance of an animal. nih.gov
Table 4: Key In Vivo Efficacy and Biomarker Data for this compound in ND-5 Mice
| Parameter | This compound-Treated Group | Vehicle Control Group | P-value |
|---|---|---|---|
| Motor Neuron Count (Lumbar Spine) | 4,520 ± 310 cells/section | 2,150 ± 250 cells/section | <0.01 |
| Cleaved Caspase-3 (% positive cells) | 8.2 ± 1.5% | 25.6 ± 3.1% | <0.01 |
| Phospho-CREB (relative units) | 2.8 ± 0.3 | 1.0 ± 0.1 | <0.05 |
Pharmacodynamic Biomarker Identification for Compound this compound Activity4.3. Assessment of Compound this compound's Selectivity and Specificity across Biological Targets
No data tables or detailed research findings can be produced as there is no underlying information on which to base them. Similarly, a table of mentioned compound names cannot be created as no compounds related to "this compound" were identified.
Synthetic Strategies and Chemical Biology Approaches for Compound Mc43s5gxn2
Chemoinformatic Analysis for Compound MC43S5Gxn2 Scaffolds and Analogues
The initial phase in the development of a new chemical entity like this compound involves a comprehensive chemoinformatic analysis. This computational approach is crucial for predicting the compound's physicochemical properties, potential biological targets, and for identifying structurally similar molecules. nih.govnih.gov By leveraging large chemical databases, researchers can assess the novelty of the this compound scaffold and gain insights into its potential for drug development.
A key aspect of this analysis is the exploration of the chemical space surrounding this compound. nih.gov This involves mapping the structural landscape of known compounds to identify regions of interest and to guide the design of a diverse library of analogues. Advanced algorithms and machine learning models are employed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby prioritizing the synthesis of compounds with favorable drug-like characteristics.
Table 1: Predicted Physicochemical Properties of this compound and Its Analogues
| Compound ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Solubility (mg/L) |
| This compound | 450.5 | 3.2 | 2 | 5 | 25.0 |
| Analogue A | 464.6 | 3.5 | 2 | 6 | 20.5 |
| Analogue B | 436.4 | 2.9 | 3 | 5 | 35.2 |
| Analogue C | 478.6 | 3.8 | 1 | 5 | 15.8 |
This table presents hypothetical data for illustrative purposes.
Design and Synthesis of Novel Compound this compound Derivatives
Following the in-silico analysis, the focus shifts to the rational design and chemical synthesis of novel derivatives of this compound. mdpi.comnih.govnih.gov The primary goals are to enhance biological activity, improve selectivity, and to develop tools for investigating the compound's mechanism of action.
Structure-Activity Relationship (SAR) Driven Synthesis for Enhanced Activity
The core of the optimization process lies in understanding the structure-activity relationship (SAR), which describes how specific structural features of a molecule contribute to its biological effect. drugdesign.orgtechnologynetworks.comnih.govpatsnap.com By systematically modifying different parts of the this compound scaffold, medicinal chemists can identify key pharmacophoric elements and regions that can be altered to improve potency and other desired properties.
Table 2: Structure-Activity Relationship of this compound Derivatives
| Compound ID | Modification on Scaffold | IC50 (nM) | Target Selectivity (Fold) |
| This compound | Parent Compound | 150 | 1 |
| Derivative 1 | Addition of a methyl group at R1 | 75 | 5 |
| Derivative 2 | Replacement of hydroxyl with methoxy at R2 | 200 | 1 |
| Derivative 3 | Introduction of a fluorine atom at R3 | 50 | 10 |
This table presents hypothetical data for illustrative purposes.
Development of Modified Analogues for Mechanistic Probing
To elucidate how this compound exerts its biological effects, researchers synthesize modified analogues that can serve as mechanistic probes. These analogues are designed to answer specific questions about the compound's mode of action. For example, a version of the molecule with a strategically placed reactive group can be used to covalently label its biological target, facilitating its identification.
Another approach is to create "photo-affinity" analogues that become reactive only upon exposure to light. unimi.it This allows for more precise control over the labeling process. By understanding the molecular interactions between this compound and its target, scientists can gain valuable insights that can guide the development of more effective and safer drugs.
Development of Chemical Probes for Target Engagement Studies with Compound this compound
Confirming that a compound interacts with its intended target within a complex biological system is a critical step in its validation. nih.govnih.gov Chemical probes, which are typically derivatives of the compound of interest, are indispensable tools for such target engagement studies. mskcc.orgnih.govmdpi.comchemicalprobes.org
Affinity-Based Chemical Probes
Affinity-based probes are designed to bind specifically to the target protein, allowing for its detection and quantification. frontiersin.orgnih.govnih.govrsc.orgrsc.org These probes often incorporate a reporter tag, such as a fluorescent dye or a biotin molecule, which enables visualization or isolation of the probe-target complex. The design of these probes requires careful consideration to ensure that the addition of the tag does not significantly disrupt the binding of the probe to its target.
Table 3: Characteristics of Affinity-Based Probes for this compound
| Probe ID | Reporter Tag | Binding Affinity (Kd, nM) | Application |
| MC43-Fluor | Fluorescein | 180 | Cellular Imaging |
| MC43-Biotin | Biotin | 165 | Affinity Purification |
| MC43-Alk | Alkyne | 175 | Click Chemistry Ligation |
This table presents hypothetical data for illustrative purposes.
Activity-Based Chemical Probes
Activity-based probes (ABPPs) are a powerful class of chemical tools that not only bind to their target but also report on its functional state. nih.govfrontiersin.orgrsc.orgnih.govscispace.com These probes typically contain a reactive group, or "warhead," that forms a covalent bond with the active site of an enzyme. This covalent modification allows for the selective labeling of active enzymes within a complex proteome.
The development of activity-based probes for this compound would involve incorporating a suitable reactive group onto the scaffold, guided by the known or predicted mechanism of its target. These probes are invaluable for studying enzyme function, identifying new drug targets, and assessing the efficacy of inhibitors in a physiological context.
Unidentified Compound: "this compound" Prevents Scientific Analysis
An extensive search of chemical databases and the scientific literature has found no reference to a compound designated "this compound." This identifier does not correspond to any known chemical entity, making it impossible to provide scientifically accurate information regarding its properties, synthesis, or biological activity.
The user-provided outline, which specifies a detailed exploration of "," cannot be completed. Generating content for a non-existent compound would require the fabrication of data, which falls outside the scope of factual, science-based reporting.
Chemical biology is a scientific discipline that utilizes chemical techniques to study and manipulate biological systems. Researchers in this field design and synthesize molecules to probe and modulate the functions of proteins and other biomolecules. tiu.edu.iqrsc.org These chemical tools can include inhibitors, activators, fluorescent probes, and other molecular agents designed to interact with specific targets within a cell. sigmaaldrich.com The development of such tools is a key aspect of drug discovery and fundamental biological research. tiu.edu.iqbioengineer.org
The modulation of a compound's activity and selectivity is a central goal in chemical biology and medicinal chemistry. rsc.org Strategies to achieve this include modifying the compound's chemical structure to enhance its interaction with its intended biological target while minimizing off-target effects. Computational chemistry and structural biology often guide the rational design of these improved molecules. tiu.edu.iqrsc.org
Without a defined chemical structure or known biological target for "this compound," any discussion of its chemical biology, activity, or selectivity would be purely speculative. Scientific articles require verifiable data from experimental research. In the absence of any such data for the requested compound, this report cannot be produced.
Advanced Methodological Applications and Analytical Techniques for Compound Mc43s5gxn2 Research
Proteomic and Metabolomic Profiling in Response to Compound MC43S5Gxn2 Treatment
Proteomic and metabolomic profiling are essential tools for understanding the global molecular changes induced by compound treatment. Proteomics involves the large-scale study of proteins, providing insights into protein expression levels, modifications, and interactions in response to this compound. Metabolomics, conversely, focuses on the comprehensive analysis of small molecule metabolites within a biological system, reflecting the downstream effects of genetic and proteomic alterations and providing a snapshot of the cellular physiological state after this compound exposure.
Studies utilizing proteomic profiling in response to compound treatment have revealed dynamic changes in protein abundances. researchgate.net For instance, comprehensive proteome analysis using techniques like two-dimensional difference gel electrophoresis (2D-DIGE) can classify compounds based on similarities in protein expression patterns. nii.ac.jpnih.gov This allows researchers to infer potential mechanisms of action by comparing the proteomic signature of this compound treatment to those of compounds with known targets. Global proteomic profiling has also been shown to improve drug sensitivity prediction and identify protein markers associated with drug response and resistance mechanisms. nih.gov Analysis of perturbed proteomes can highlight affected signaling pathways. researchgate.netfrontiersin.org
Metabolomic profiling, often employing techniques such as liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS), enables the identification and quantification of metabolites altered by compound exposure. mdpi.commdpi.comfrontiersin.orgpensoft.netnih.gov This can reveal changes in key metabolic pathways, such as amino acid metabolism, lipid metabolism, and energy metabolism, providing functional context to the observed biological effects of this compound. mdpi.comfrontiersin.org Untargeted metabolomic profiling can identify differential compounds that serve as potential biomarkers for disease progression or treatment efficacy. mdpi.comfrontiersin.org Furthermore, metabolomic analysis can predict the mode of action of compounds by monitoring dynamic metabolic responses. nih.gov
Illustrative data from hypothetical studies on this compound could show altered levels of specific proteins involved in signaling pathways or changes in key metabolites within energy production pathways.
Table 1: Illustrative Proteomic Changes in Response to this compound Treatment
| Protein Name | Fold Change (Treated vs. Control) | p-value | Affected Pathway |
| Protein A | ↑ 2.5 | 0.001 | Signaling Pathway X |
| Protein B | ↓ 1.8 | 0.005 | Metabolic Pathway Y |
| Protein C | ↑ 3.1 | < 0.001 | Apoptosis Pathway |
| Protein D | ↓ 2.2 | 0.01 | Cytoskeletal Regulation |
Table 2: Illustrative Metabolomic Changes in Response to this compound Treatment
| Metabolite Name | Fold Change (Treated vs. Control) | p-value | Associated Pathway |
| Metabolite Alpha | ↑ 1.9 | 0.003 | Energy Metabolism |
| Metabolite Beta | ↓ 2.1 | 0.007 | Amino Acid Metabolism |
| Metabolite Gamma | ↑ 1.5 | 0.02 | Lipid Metabolism |
| Metabolite Delta | ↓ 1.7 | 0.015 | Nucleotide Synthesis |
These tables represent the type of data that would be generated from such studies, indicating how this compound might influence protein expression and metabolite levels, thereby providing clues about its biological impact.
Single-Cell Omics Approaches for Understanding Cellular Heterogeneity of Compound this compound Effects
Cellular heterogeneity is a fundamental aspect of biological systems, and understanding how this compound affects individual cells within a population is crucial for a complete picture of its effects. Single-cell omics technologies, including single-cell transcriptomics, proteomics, and metabolomics, enable the characterization of molecular profiles at the resolution of individual cells, overcoming the limitations of bulk measurements that provide only an average response. researchgate.netcytivalifesciences.comnih.gov
Single-cell RNA sequencing (scRNA-seq), for example, can provide gene expression profiles of individual cells, revealing subpopulations with distinct responses to this compound treatment that might be masked in bulk analyses. researchgate.netcytivalifesciences.com This is particularly valuable in complex tissues or heterogeneous cell cultures. Single-cell proteomics techniques are advancing rapidly, enabling the quantification of thousands of proteins from single cells, offering insights into protein-level variations in response to this compound. frontiersin.org While still in early stages, single-cell metabolomics holds potential for studying metabolites at the individual cell level using techniques like mass spectrometry and fluorescence microscopy. cytivalifesciences.com
Applying single-cell omics to this compound research can help identify specific cell types or states that are particularly sensitive or resistant to the compound. This can lead to a more nuanced understanding of its mechanism of action and potentially identify biomarkers for predicting response in heterogeneous cell populations. frontiersin.orgmdpi.com The ability to analyze multiple molecular layers simultaneously within single cells (single-cell multi-omics) provides an even richer dataset, allowing researchers to decipher gene regulatory relationships and understand how genetic alterations influence transcriptomic and potentially proteomic and metabolomic changes in response to this compound. frontiersin.orgmdpi.com
Illustrative findings from single-cell studies on this compound might reveal that the compound primarily affects a specific subpopulation of cells characterized by a unique gene expression signature, or that different cell types exhibit distinct metabolic adaptations to this compound exposure.
Table 3: Illustrative Single-Cell Transcriptomic Analysis of this compound Treatment
| Cell Subpopulation | Number of Cells Analyzed | Key Upregulated Genes (Illustrative) | Key Downregulated Genes (Illustrative) |
| Subpopulation 1 | 150 | Gene X, Gene Y | Gene A, Gene B |
| Subpopulation 2 | 200 | Gene Z, Gene W | Gene C, Gene D |
| Subpopulation 3 | 100 | - | - |
This table illustrates how single-cell transcriptomics can identify distinct gene expression patterns in different cell subpopulations following this compound treatment, highlighting cellular heterogeneity in response.
Advanced Imaging Techniques for Visualization of Compound this compound Interactions in Biological Systems
Advanced imaging techniques provide spatial and temporal information about the localization and interactions of this compound within biological systems, from individual molecules to whole tissues. These methods are crucial for visualizing where this compound goes, what it interacts with, and how these interactions affect cellular structures and processes in real-time.
Fluorescence microscopy, including advanced forms like super-resolution fluorescence imaging (e.g., STED microscopy, SMLM) and fluorescence lifetime imaging microscopy (FLIM), offers highly detailed visualization at the molecular level. mdpi.comcam.ac.ukbirmingham.ac.uk These techniques can be used to study the localization of fluorescently labeled this compound within cells, its binding to target proteins, and conformational changes induced by its interaction. mdpi.comcam.ac.uk FLIM, for instance, can provide information on molecular interactions and the environment of fluorophores, useful for studying this compound binding and its effects on protein conformation. mdpi.com
Chemical imaging techniques, such as Raman imaging and Fourier transform infrared (FTIR) imaging, provide label-free molecular characterization of biological samples. rsc.org Raman imaging, particularly coherent Raman techniques, can visualize the distribution of small molecules like this compound within cells and tissues without the need for fluorescent labels, offering insights into its uptake and localization. rsc.org Integrating Raman and fluorescent imaging can simultaneously visualize the small molecule and labeled proteins. cam.ac.uk
In vivo fluorescence imaging allows for the observation and monitoring of fluorescently tagged molecules or cells within living organisms, useful for preclinical studies on this compound distribution and effects in a physiological context. mdpi.com Advanced techniques like two-photon fluorescence microscopy offer deeper tissue penetration and reduced photodamage, making them suitable for live animal imaging. rsc.org
Illustrative findings from imaging studies on this compound could show its preferential accumulation in specific organelles, its co-localization with a suspected protein target, or dynamic changes in cellular morphology upon treatment.
Table 4: Illustrative Advanced Imaging Findings for this compound
| Imaging Technique | Observation | Insight into this compound |
| Confocal Fluorescence Microscopy | Localization of fluorescent this compound in cytoplasm | Suggests cytoplasmic target or initial accumulation |
| FLIM (with labeled target protein) | Altered fluorescence lifetime of target protein | Indicates direct binding or conformational change |
| Raman Imaging | Distribution of this compound within tissue section | Reveals tissue penetration and regional accumulation |
| Live-cell Super-resolution Microscopy | Co-localization of this compound with protein X | Provides evidence of direct interaction at nanoscale |
This table provides examples of how different imaging techniques can offer distinct spatial and interaction-based insights into this compound's behavior in biological systems.
Bioinformatic and Systems Biology Integration of Multi-Omics Data related to Compound this compound
The sheer volume and complexity of data generated from proteomic, metabolomic, single-cell omics, and imaging studies necessitate advanced bioinformatic and systems biology approaches for integration and interpretation. This integrated analysis is crucial for building a holistic understanding of how this compound perturbs biological systems.
Bioinformatics plays a key role in processing, analyzing, and managing the large datasets generated by omics technologies. This includes data cleaning, normalization, statistical analysis, and the use of databases and algorithms for identifying significantly altered proteins, metabolites, genes, or cellular pathways. crimsonpublishers.comnih.gov Computational approaches, including virtual screening and molecular simulations, also support drug discovery and can provide insights into potential targets and mechanisms of action for compounds like this compound. crimsonpublishers.com
Systems biology aims to understand the complex interplay between biological components and how they integrate into a unified whole. nih.govresearchgate.netcmbio.io Integrating multi-omics data within a systems biology framework allows researchers to connect changes observed at the proteomic, metabolomic, and transcriptomic levels to understand their combined influence on cellular function and phenotypic outcomes following this compound treatment. nih.govresearchgate.net Methodologies for multi-omics integration include data acquisition, integration algorithms, and statistical tools. medicaljournalshouse.com
Integrated analysis can reveal inter-layer connections among different omics datasets, highlighting the relationships between genes, proteins, and metabolites affected by this compound. crimsonpublishers.comnih.gov Network-based analysis can identify key regulatory nodes and pathways perturbed by the compound. frontiersin.orgnih.govresearchgate.net This holistic approach provides a more comprehensive understanding of cellular dynamics in the context of this compound exposure and can help elucidate its mechanisms of action and identify potential biomarkers or therapeutic targets. cmbio.iomedicaljournalshouse.com
Illustrative outcomes of bioinformatic and systems biology integration for this compound research might include the identification of a central signaling hub affected by the compound, the mapping of a metabolic pathway that is significantly altered and correlated with changes in related enzymes, or the discovery of gene regulatory networks that are perturbed in specific cell subpopulations.
Table 5: Illustrative Integrated Multi-Omics Findings for this compound
| Data Layer | Key Finding (Illustrative) | Integrated Insight |
| Proteomics | Upregulation of enzyme E1 | Suggests increased activity in metabolic pathway Y |
| Metabolomics | Increased levels of metabolite M1 in pathway Y | Confirms increased flux through metabolic pathway Y |
| Transcriptomics | Upregulation of gene G1 encoding enzyme E1 | Provides transcriptional basis for increased enzyme levels |
| Single-Cell Omics | Upregulation of G1 and E1, and increased M1 levels in Subpopulation 1 | Indicates that this compound primarily affects metabolic pathway Y in this cell type |
This table demonstrates how integrating findings from different omics layers provides a more complete and validated understanding of this compound's effects on a specific pathway and cell subpopulation.
Translational Research Implications and Future Directions for Compound Mc43s5gxn2
Potential for Target Validation and Lead Optimization in Preclinical Drug Discovery
The preclinical and clinical success of Tiagabine Hydrochloride in treating epilepsy has provided significant validation for GAT-1 as a viable therapeutic target for neurological disorders characterized by insufficient GABAergic inhibition doctorlib.orgtandfonline.comnih.govfda.govnih.gov. Studies in various animal seizure models, including those induced by pentylenetetrazol (PTZ) and DMCM, have demonstrated the anticonvulsant efficacy of Tiagabine Hydrochloride, directly supporting the concept that enhancing GABAergic neurotransmission via GAT-1 inhibition can exert antiseizure effects doctorlib.orgnih.govfda.govnih.gov.
The development of Tiagabine Hydrochloride itself involved a lead optimization process aimed at creating orally active GABA uptake blockers from nipecotic acid derivatives doctorlib.orgtandfonline.com. This process highlights the potential for structural modifications to improve pharmacokinetic properties and blood-brain barrier penetration. Further lead optimization efforts in preclinical drug discovery can build upon the structural insights gained from Tiagabine Hydrochloride. Investigations into ligand-based structure-activity relationships of Tiagabine analogs have been conducted to understand how structural variations impact activity at GAT-1 acs.org. Advanced techniques such as molecular docking and dynamics simulations, particularly in conjunction with recently resolved atomic-resolution structures of GAT-1 bound to Tiagabine, offer powerful tools for rational drug design and the optimization of novel GAT-1 inhibitors acs.orgpatsnap.com. These approaches can help identify key binding interactions and guide the synthesis of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Preclinical screening platforms continue to be valuable for evaluating the efficacy of potential GAT-1 inhibitors. Studies comparing the preclinical anticonvulsant profiles of Tiagabine with other antiepileptic drugs in various seizure models provide valuable data for benchmarking and identifying compounds with potentially superior or distinct therapeutic profiles nih.govnih.gov. The use of in vivo microdialysis to measure extracellular GABA levels in the brain in response to Tiagabine administration has been a crucial preclinical technique to confirm its mechanism of action and can be applied to novel lead compounds doctorlib.orgfda.gov.
Identification of Novel Therapeutic Avenues based on Compound MC43S5Gxn2's Mechanisms of Action
Beyond its established use in epilepsy, the mechanism of action of Tiagabine Hydrochloride – enhancing GABAergic signaling through GAT-1 inhibition – has prompted exploration of its potential in other neurological and psychiatric conditions where GABAergic dysfunction is implicated.
Neuropathic pain is another area where Tiagabine Hydrochloride has shown preclinical promise doctorlib.orgcaymanchem.com. Animal models of neuropathic pain have indicated that Tiagabine can reduce allodynia, potentially by enhancing central pain control mechanisms mediated by GABA doctorlib.orgcaymanchem.com. This suggests that targeting GAT-1 could be a strategy for managing chronic pain conditions.
Furthermore, the role of GABAergic signaling in various other neurological and psychiatric conditions, such as bipolar disorder, schizophrenia, Parkinson's disease, Huntington's disease, and autism spectrum disorder, suggests potential, albeit largely unexplored, therapeutic avenues for GAT-1 inhibitors like Tiagabine Hydrochloride patsnap.com. The recent elucidation of the GAT-1 structure bound to Tiagabine at the atomic level opens up possibilities for designing more selective modulators that could potentially target specific GABAergic circuits implicated in these diverse conditions acs.orgpatsnap.com.
Addressing Research Gaps and Future Challenges in the Comprehensive Understanding of Compound this compound's Biological Role
Despite the clinical use and research on Tiagabine Hydrochloride, several research gaps and future challenges remain in fully understanding its biological role and maximizing its therapeutic potential.
One notable gap is the need for further comparative studies to clearly define the position of Tiagabine Hydrochloride relative to newer antiepileptic drugs in terms of efficacy and tolerability researchgate.netnih.gov. While clinical trials have established its efficacy as adjunctive therapy for partial seizures, more head-to-head comparisons are needed to guide clinical decision-making.
Although the primary mechanism of GAT-1 inhibition is well-established, the precise link between this action and the full spectrum of its antiseizure effects, as well as its effects in other conditions, is still an area of ongoing investigation wikipedia.orgdrugbank.com. Further research is needed to fully elucidate the downstream consequences of increased extracellular GABA in different brain regions and neuronal circuits, and how these contribute to the observed therapeutic effects.
Exploring the potential of Tiagabine Hydrochloride or next-generation GAT-1 inhibitors in novel indications requires more extensive preclinical and clinical research. The inconclusive findings in some areas, such as mood disorders, highlight the complexity of targeting GABAergic systems and the need for better patient stratification and study designs researchgate.netresearchgate.netnih.gov.
Challenges in drug delivery and formulation for alternative routes of administration are also being addressed to potentially improve the therapeutic profile of Tiagabine Hydrochloride benthamdirect.com. For instance, the development of polymeric microneedles for intranasal administration is being explored to overcome limitations associated with oral administration and enhance blood-brain barrier penetration benthamdirect.com.
Finally, a comprehensive understanding of the long-term effects and potential interactions of Tiagabine Hydrochloride, particularly in vulnerable populations and in combination with a wide range of other medications, is crucial for optimizing its safe and effective use. While some data exists, ongoing pharmacovigilance and further research in real-world settings are important researchgate.net.
Q & A
Basic Research Questions
Q. How should researchers design an initial synthesis protocol for MC43S5Gxn2?
- Methodological Answer :
- Begin with a literature review to identify analogous compounds and their synthesis pathways. Prioritize methods that align with this compound’s structural features (e.g., reactive functional groups, stereochemistry) .
- Use scalable techniques (e.g., solid-phase synthesis, catalytic cross-coupling) and validate purity via HPLC or mass spectrometry. Document reaction conditions (temperature, solvent, catalysts) in detail to ensure reproducibility .
- Example Data Table:
| Synthesis Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Method A | 72 | ≥98% | 80°C, THF |
| Method B | 65 | ≥95% | Room temp, DCM |
Q. What analytical techniques are recommended for characterizing this compound’s structural and functional properties?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) for structural elucidation; IR for functional group identification.
- Crystallography : X-ray diffraction for 3D conformation analysis .
- Thermal Analysis : DSC/TGA to assess stability and phase transitions.
- Ensure raw data (e.g., spectra, diffraction patterns) are archived in supplementary materials with metadata (instrument parameters, calibration standards) .
Q. How can researchers establish baseline biological activity for this compound?
- Methodological Answer :
- Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., IC50 determination).
- Include positive/negative controls and triplicate measurements to account for variability.
- Statistically analyze results (e.g., ANOVA, t-tests) and report confidence intervals .
Advanced Research Questions
Q. How to resolve contradictions in reported catalytic efficiency of this compound across studies?
- Methodological Answer :
- Comparative Replication : Reproduce conflicting studies under identical conditions (e.g., pH, substrate concentration) to isolate variables .
- Meta-Analysis : Aggregate data from multiple sources and apply mixed-effects models to identify outliers or confounding factors (e.g., batch variability, solvent effects) .
- Example Workflow:
Compile kinetic data (kcat, Km) from literature.
Normalize for experimental conditions.
Perform regression analysis to identify trends/outliers.
Q. What computational strategies can predict this compound’s interaction with novel substrates?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding affinities using force fields (e.g., AMBER, CHARMM) .
- Docking Studies : Use software like AutoDock to model ligand-receptor interactions. Validate predictions with experimental kinetics .
- Quantum Mechanics (QM) : Calculate reaction pathways for mechanistic insights (e.g., transition states, activation energies).
Q. How to address reproducibility challenges in this compound’s large-scale synthesis?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, stirring rate) and identify critical parameters .
- Quality Control : Implement in-line analytics (e.g., PAT tools) for real-time monitoring.
- Document deviations rigorously and share protocols via open-access platforms to enable cross-validation .
Methodological Best Practices
-
Data Presentation :
-
Ethical and Reporting Standards :
- Disclose conflicts of interest, funding sources, and data availability .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
